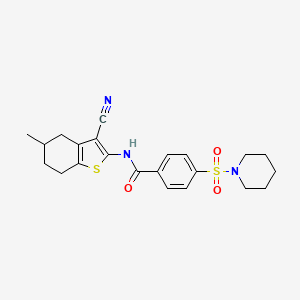

N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

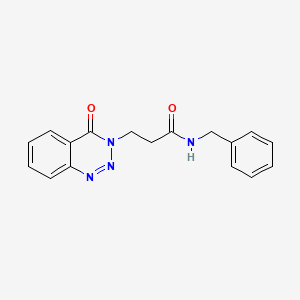

“N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide” is a complex organic compound. It contains a benzotriazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzotriazine ring attached to a cyclohexyl group and an amide group. The exact 3D structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

Benzotriazine derivatives can participate in a variety of chemical reactions, often acting as precursors in the synthesis of other heterocyclic compounds .Scientific Research Applications

Antiviral Activity

The compound has been investigated for its potential as an antiviral agent. Specifically, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized, including some isosteres like pyrimido-quinoxaline. These compounds were evaluated for antiviral activity using plaque-reduction assays. Among them, compound 8b exhibited promising antiviral activity . Further studies could explore its efficacy against specific viruses and mechanisms of action.

Antimicrobial Properties

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold has also been explored for antimicrobial applications. Compounds 4d, 6c, 7b, and 8a demonstrated antibacterial and/or antifungal activities in vitro against various pathogenic organisms. The agar diffusion method revealed their effectiveness . Investigating the specific targets and modes of action could enhance our understanding of their antimicrobial potential.

Future Directions

Mechanism of Action

Target of Action

The primary target of N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide, also known as F0916-6909 or Oprea1_767622, is the GPR139 receptor . GPR139 is a G protein-coupled receptor that is expressed in various tissues and is involved in numerous physiological processes.

Mode of Action

This compound acts as an agonist of the GPR139 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the GPR139 receptor, this compound initiates a series of biochemical reactions within the cell.

properties

IUPAC Name |

N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-19(21-15-6-2-1-3-7-15)14-10-12-16(13-11-14)24-20(26)17-8-4-5-9-18(17)22-23-24/h4-5,8-13,15H,1-3,6-7H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXONKMCXQVCXHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6524104.png)

![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6524109.png)

![4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B6524110.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B6524116.png)

![6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524124.png)

![methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524148.png)

![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)

![2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B6524199.png)